molecular formula C17H19NO3 B8558425 Ethyl 5-(1-acetyl-1H-indol-3-yl)pent-2-enoate CAS No. 142639-01-8

Ethyl 5-(1-acetyl-1H-indol-3-yl)pent-2-enoate

Cat. No.: B8558425
CAS No.: 142639-01-8
M. Wt: 285.34 g/mol
InChI Key: JFXJGUARUQAPNL-UHFFFAOYSA-N
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Description

Ethyl 5-(1-acetyl-1H-indol-3-yl)pent-2-enoate is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

142639-01-8

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

ethyl 5-(1-acetylindol-3-yl)pent-2-enoate

InChI

InChI=1S/C17H19NO3/c1-3-21-17(20)11-7-4-8-14-12-18(13(2)19)16-10-6-5-9-15(14)16/h5-7,9-12H,3-4,8H2,1-2H3

InChI Key

JFXJGUARUQAPNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC1=CN(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of oxalyl chloride (11.4 mL, 0.13 mol) in CH2Cl2 (440 mL) at -78° C. was added dry DMSO (2.4 mL, 0.17 mol) dropwise. After 5 minutes, gas evolution ceased and the alcohol 31 (19 g, 87 mmol) in CH2Cl2 (40 mL) was added. After 30 minutes, NEt3 (73 mL, 0.52 mol) was added to effect a thick slurry. The cooling bath was removed and the reaction stirred for an additional 15 minutes before adding (carbethoxymethylene)triphenyl phosphorane (33.5 g, 96 mmol). After 2.0 hours, the reaction mixture was diluted with ether and then washed with H2O (2 times), 5% KHSO4 and brine, dried (MgSO4), and concentrated. Flash chromatography (20% ethyl acetate/hexanes) gave the olefin 32 (14 g) as a white solid.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
alcohol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
73 mL
Type
reactant
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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